

O-Demethylforbexanthone: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	O-Demethylforbexanthone	
Cat. No.:	B568720	Get Quote

CAS Number: 92609-77-3

Disclaimer: Publicly available, in-depth experimental data and detailed research on **O- Demethylforbexanthone** (CAS 92609-77-3) is limited. This guide provides the available physicochemical properties of **O-Demethylforbexanthone** and supplements this with representative experimental protocols and data for a closely related class of synthetic xanthone derivatives to offer a comprehensive technical overview for researchers in drug development.

Introduction to O-Demethylforbexanthone

O-Demethylforbexanthone is a synthetic derivative of the xanthone scaffold, a class of oxygen-containing heterocyclic compounds. Xanthones and their derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. These compounds are known to exert their effects through various mechanisms, such as inducing apoptosis (programmed cell death) and inhibiting key enzymes involved in cancer progression. **O-Demethylforbexanthone** is primarily utilized in research settings to investigate its potential cytotoxic effects against various cancer cell lines and to elucidate the molecular pathways involved in its activity.

Physicochemical Properties of O-Demethylforbexanthone



The known physicochemical properties of **O-Demethylforbexanthone** are summarized in the table below. It is important to note that some of these values are predicted and may vary in experimental setting.

Property	Value	Source
CAS Number	92609-77-3	N/A
Molecular Formula	C18H14O6	[1]
Molecular Weight	326.3 g/mol	[1]
Boiling Point (Predicted)	591.1 ± 50.0 °C	N/A
Density (Predicted)	1.493 ± 0.06 g/cm ³	N/A
pKa (Predicted)	6.62 ± 0.40	N/A
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]

Synthesis of Xanthone Derivatives: A Representative Protocol

While a specific, detailed synthesis protocol for **O-Demethylforbexanthone** is not readily available in the reviewed literature, a general and widely used method for synthesizing the xanthone core is the condensation of a salicylic acid derivative with a phenol derivative using Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid). This method is valued for its efficiency and good yields.

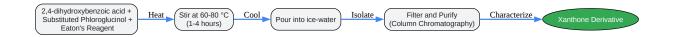
Representative Experimental Protocol: Synthesis of a 1,3-dihydroxyxanthone derivative

This protocol is a generalized representation of a common synthesis method for xanthone derivatives.

 Reaction Setup: A mixture of a 2,4-dihydroxybenzoic acid (1 equivalent) and a substituted phloroglucinol (1 equivalent) is added to a flask containing Eaton's reagent (10 parts by weight).



- Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from 60 to 80 °C, for a period of 1 to 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice-water.
- Purification: The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired xanthone derivative.
- Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.



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A generalized workflow for the synthesis of xanthone derivatives.

Biological Activity: Cytotoxicity and Apoptosis Induction

Xanthone derivatives are widely investigated for their potential as anticancer agents. Their primary mechanism of action is often attributed to the induction of apoptosis in cancer cells.

In Vitro Cytotoxicity

The cytotoxic activity of synthetic xanthones is typically evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Representative Cytotoxicity Data for a Synthetic Xanthone Derivative



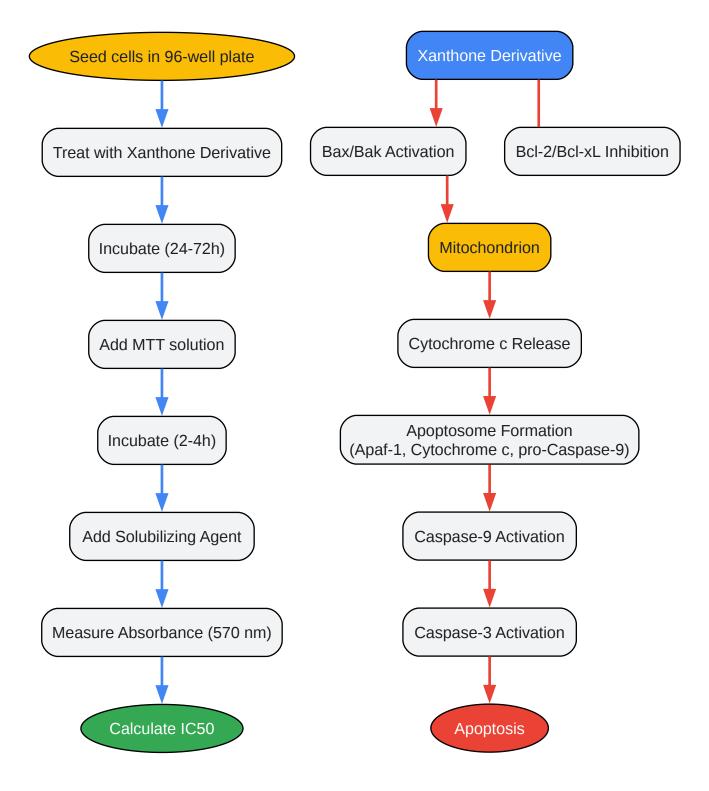
The following table presents hypothetical IC_{50} (half-maximal inhibitory concentration) values for a representative synthetic xanthone derivative against various cancer cell lines, as would be determined by an MTT assay.

Cell Line	Cancer Type	IC ₅₀ (μΜ)
MCF-7	Breast Cancer	15.2
HeLa	Cervical Cancer	10.8
A549	Lung Cancer	22.5
HT-29	Colon Cancer	18.9

Experimental Protocol: MTT Assay for Cytotoxicity

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
- Compound Treatment: The cells are then treated with various concentrations of the xanthone derivative (typically ranging from 0.1 to 100 μM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
- MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37 °C.
- Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.





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